molecular formula C8H13IO B2570437 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane CAS No. 2411311-40-3

1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2570437
CAS No.: 2411311-40-3
M. Wt: 252.095
InChI Key: QFWSCLKYVJQOMD-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[211]hexane is a bicyclic organic compound characterized by its unique structure, which includes an iodomethyl group and a dimethyl-substituted oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane typically involves the cycloaddition of appropriate precursors. One common method is the [2 + 2] cycloaddition reaction, which can be catalyzed by photochemical or palladium-catalyzed processes . The reaction conditions often include the use of specific ligands and solvents to achieve high yields and selectivity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the cycloaddition reactions for scalability, including the use of continuous flow reactors and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while cycloaddition reactions can produce more complex bicyclic compounds.

Scientific Research Applications

1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane exerts its effects is primarily through its reactivity in chemical reactions. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The bicyclic structure provides rigidity and spatial orientation, which can influence the reactivity and selectivity of the compound in different chemical environments.

Comparison with Similar Compounds

Uniqueness: 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific substitution pattern, which provides distinct reactivity and potential applications compared to other similar bicyclic compounds. The presence of the dimethyl groups can influence the compound’s stability and its interactions in various chemical reactions.

Properties

IUPAC Name

1-(iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c1-7(2)6-3-8(7,5-9)10-4-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWSCLKYVJQOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1(OC2)CI)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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